molecular formula C14H11Cl2N3O2S B251735 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide

3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide

Número de catálogo B251735
Peso molecular: 356.2 g/mol
Clave InChI: SXLPBEHXFKSFFF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide, also known as PTC-209, is a small molecule inhibitor that has shown promising results in preclinical studies as a potential cancer therapy.

Mecanismo De Acción

3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide inhibits the activity of BMI-1 by binding to its allosteric site, which is distinct from its DNA-binding site. This binding causes a conformational change in BMI-1, which results in its inhibition. BMI-1 plays a critical role in the self-renewal of cancer stem cells, and its inhibition by 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide leads to the reduction of cancer stem cells.
Biochemical and Physiological Effects:
3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide has been shown to reduce the number of cancer stem cells in preclinical models of cancer. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide has been shown to have low toxicity in normal cells, indicating its potential as a selective anticancer therapy.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide has several advantages as a research tool. It has been extensively studied in preclinical models of cancer and has shown promising results as a potential anticancer therapy. It has low toxicity in normal cells, indicating its potential as a selective anticancer therapy. However, 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide has some limitations as a research tool. It is a small molecule inhibitor and may have limited efficacy in certain types of cancer. It may also have limited bioavailability in vivo, which may limit its efficacy as a therapeutic agent.

Direcciones Futuras

There are several future directions for the research of 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide. One direction is to further study its mechanism of action and its effects on cancer stem cells. Another direction is to develop more potent and selective inhibitors of BMI-1. Additionally, the efficacy of 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide as a therapeutic agent should be further studied in preclinical and clinical trials. Finally, the potential of 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide as a combination therapy with other anticancer agents should be explored.

Métodos De Síntesis

3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 3-chloro-4-methoxybenzaldehyde from 3-chloro-4-methoxybenzyl alcohol. The second step involves the synthesis of 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide from 3-chloro-4-methoxybenzaldehyde and 5-chloropyridine-2-carbonyl isothiocyanate. The final product is obtained after purification and characterization using various analytical techniques.

Aplicaciones Científicas De Investigación

3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide has been extensively studied in preclinical models of cancer and has shown promising results as a potential anticancer therapy. It has been shown to inhibit the activity of BMI-1, a protein that plays a critical role in the self-renewal of cancer stem cells. 3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide has been shown to reduce the number of cancer stem cells in multiple types of cancer, including breast, prostate, and pancreatic cancer.

Propiedades

Fórmula molecular

C14H11Cl2N3O2S

Peso molecular

356.2 g/mol

Nombre IUPAC

3-chloro-N-[(5-chloropyridin-2-yl)carbamothioyl]-4-methoxybenzamide

InChI

InChI=1S/C14H11Cl2N3O2S/c1-21-11-4-2-8(6-10(11)16)13(20)19-14(22)18-12-5-3-9(15)7-17-12/h2-7H,1H3,(H2,17,18,19,20,22)

Clave InChI

SXLPBEHXFKSFFF-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl)Cl

SMILES canónico

COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=NC=C(C=C2)Cl)Cl

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.